6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Description
The compound 6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid is a cyclopenta[c]pyran derivative featuring a glycosidic linkage (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) and a carboxylic acid group at position 4. Its core structure includes a bicyclic system (cyclopenta[c]pyran) with hydroxyl and methylidene substituents at positions 6 and 7, respectively.
Properties
IUPAC Name |
6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKCJJNYSGWZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple hydroxyl groups and a unique cyclopenta[c]pyran backbone, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26O10 |
| Molecular Weight | 402.42 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that compounds similar to 6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid exhibit significant antioxidant properties. These properties are attributed to the presence of multiple hydroxyl groups which can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects
Studies have shown that the compound may modulate inflammatory pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests a potential role in managing conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth in laboratory settings, suggesting its potential as a natural antimicrobial agent.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound has been shown to induce apoptosis in specific cancer cells while sparing normal cells, indicating selective toxicity that could be harnessed for therapeutic purposes.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various compounds, 6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid was evaluated using DPPH and ABTS assays. The results showed a significant reduction in free radical concentration compared to controls (p < 0.01), supporting its role as a potent antioxidant.
Study 2: Anti-inflammatory Mechanisms
A recent study focused on the anti-inflammatory mechanisms of this compound in murine models of inflammation. The administration of the compound resulted in decreased levels of inflammatory markers (e.g., TNF-α and IL-6) and improved histological scores in treated tissues compared to untreated controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound is distinguished by its 7-methylidene group and carboxylic acid moiety. Key structural analogs include:
Key Observations :
Spectroscopic Comparisons
NMR Data ():
Comparative analysis of NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) reveals:
- Target Compound vs. Rapa/Compounds 1 & 7 : Most protons share similar chemical environments, but shifts in regions A/B indicate differences in glycoside substituents or cyclopenta ring conformation .
- Region A (39–44 ppm) : Sensitive to oxan-2-yl group modifications (e.g., cinnamoyl vs. hydroxymethyl substituents) .
Mass Spectrometry ():
Physicochemical and Bioactive Properties
- Solubility : Carboxylic acid derivatives (target compound) exhibit higher aqueous solubility than methyl esters .
- Bioactivity: Analogs with cinnamoyl groups (e.g., ) may show enhanced antioxidant or anti-inflammatory activity due to phenolic moieties .
- Stability : Methylidene groups (target) may confer susceptibility to oxidation compared to saturated analogs .
Preparation Methods
Esterase-Mediated Conversion
The patent EP3409766A1 describes esterases capable of hydrolyzing iridoid glycosides, offering a biotechnological route. For the target compound, enzymatic hydrolysis of a methyl ester precursor (e.g., loganin) could yield the carboxylic acid:
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Substrate Preparation : Loganin (methyl ester analog) is isolated from natural sources such as Cornus officinalis or synthesized chemically.
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Enzyme Application : Recombinant esterases (e.g., SEQ ID NO: 2 in EP3409766A1) are incubated with the substrate at pH 6.0–8.0 and 25–37°C.
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Product Isolation : The reaction mixture is purified via chromatography, yielding the carboxylic acid with >90% enantiomeric excess.
Table 1 : Optimal Conditions for Esterase-Catalyzed Hydrolysis
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| pH | 7.5 |
| Reaction Time | 12–24 hours |
| Conversion Efficiency | 85–92% |
This method minimizes racemization and avoids harsh chemical conditions.
Chemical Synthesis
Retrosynthetic Analysis
The synthesis is divided into three fragments:
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Cyclopenta[c]Pyran Core : Constructed via intramolecular Diels-Alder reaction.
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β-D-Glucopyranosyl Donor : Prepared from protected glucose derivatives.
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Methylidene Group : Introduced via elimination or Wittig reaction.
Core Assembly
Glycosylation
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Donor Activation : Trichloroacetimidate glucose donors are prepared under anhydrous conditions.
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Coupling : The core’s C1 hydroxyl is glycosylated using BF₃·Et₂O as a catalyst, achieving β-selectivity.
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Diels-Alder | 65% | 88% |
| Glycosylation | 72% | 95% |
| Methylidene Formation | 58% | 90% |
Natural Product Isolation
Source Identification
While no direct natural source is documented for the target compound, structurally related iridoids (e.g., loganin) are abundant in Gentiana lutea and Scrophularia nodosa. Extraction protocols include:
Challenges in Isolation
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Low Abundance : The compound’s natural concentration is estimated at <0.01% dry weight.
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Co-Elution : Similar polarity to other iridoids complicates purification.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Pros | Cons |
|---|---|---|
| Enzymatic | High stereocontrol; Mild conditions | Requires enzyme optimization |
| Chemical Synthesis | Scalable; Modular | Low overall yield (25–30%) |
| Natural Isolation | No synthesis required | Impractical due to low yield |
Q & A
Q. How can researchers validate the predicted biological targets of this compound?
Computational predictions (e.g., Super-PRED) suggest high-probability interactions with DNA lyase (CHEMBL5619, 98.28%), NF-κB (CHEMBL3251, 98.06%), and HIF-1α (CHEMBL4261, 91.83%) . Methodological steps include:
- In vitro binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to confirm target affinity.
- Functional studies : Measure enzymatic inhibition (e.g., proteasome activity for CHEMBL4208) or transcriptional regulation (e.g., NF-κB luciferase reporter assays).
- Gene knockdown/knockout : Compare compound effects in wild-type vs. target-deficient cell lines.
Q. What strategies are recommended for synthesizing this iridoid-glycoside derivative?
The compound’s glycosidic linkage and cyclopenta[c]pyran core require stereoselective synthesis:
Q. How should researchers address solubility challenges in pharmacokinetic studies?
Predicted low aqueous solubility (Log S = -2.98) and P-gp substrate behavior necessitate:
- Co-solvents : Test DMSO/PEG-400 mixtures (<5% v/v to minimize cytotoxicity).
- Prodrug design : Introduce ester or phosphate groups at the carboxylic acid moiety.
- Nanoparticle encapsulation : Use liposomal or PLGA-based carriers to enhance bioavailability.
Advanced Research Questions
Q. How can contradictory data on multi-target effects be resolved?
The compound’s predicted promiscuity (e.g., binding CB1 receptor and KLF5 ) may lead to conflicting functional outcomes. Mitigation strategies:
- Dose-response profiling : Identify concentration ranges for target-specific vs. off-target effects.
- CRISPR-Cas9 screens : Validate pathway-specific contributions in isogenic cell models.
- Computational modeling : Use molecular dynamics simulations to assess binding kinetics and selectivity.
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
Focus on modular modifications:
- Glycoside moiety : Compare activity of glucosyl vs. galactosyl analogs synthesized via enzymatic transglycosylation .
- Methylidene group : Test saturated vs. unsaturated derivatives for conformational effects on target binding.
- Carboxylic acid substitution : Replace with amides or sulfonamides to evaluate electrostatic interactions.
Q. How can researchers address discrepancies in ADME predictions versus empirical data?
Predicted low GI absorption (17% bioavailability ) may conflict with in vivo observations. Solutions include:
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma and tissues.
- Transporter inhibition assays : Test P-gp/CYP3A4 inhibitors (e.g., verapamil) to assess efflux impacts.
- Tissue distribution studies : Radiolabel the compound and quantify accumulation in target organs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
